3-Ethoxy-2,6-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQRSQFCHZMZTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305931 |

Source

|

| Record name | 3-Ethoxy-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-26-1 |

Source

|

| Record name | 3-Ethoxy-2,6-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-2,6-difluorobenzamide: Properties, Synthesis, and Research Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethoxy-2,6-difluorobenzamide, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information with established chemical principles to offer valuable insights for research and development.

Chemical Identity and Physicochemical Properties

3-Ethoxy-2,6-difluorobenzamide is a derivative of the well-studied 2,6-difluorobenzamide, featuring an ethoxy group at the 3-position of the benzene ring. This substitution is expected to influence the molecule's steric and electronic properties, potentially impacting its biological activity and physical characteristics.

| Property | Value | Source |

| CAS Number | 1092461-26-1 | [1] |

| Molecular Formula | C9H9F2NO2 | [2] |

| Molecular Weight | 201.17 g/mol | [1] |

| Purity | Typically available at ≥98% | [2] |

| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred from structural features |

| Melting Point | Not experimentally determined; predicted to be in the range of 130-150 °C. | Inferred from related structures |

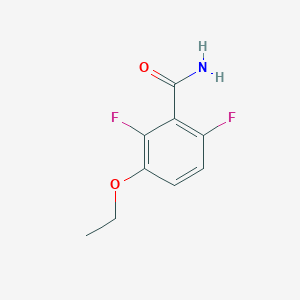

graph Chemical_Structure { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="O"]; H [label="NH2"]; I [label="O"]; J [label=" "]; K [label=" "]; L [label="F"]; M [label="F"];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- G [len=1.5]; G -- H [len=1.5]; B -- I [len=1.5]; I -- J [len=1.5]; J -- K [len=1.5]; C -- L [len=1.5]; E -- M [len=1.5]; }

Figure 1: Chemical structure of 3-Ethoxy-2,6-difluorobenzamide.

Proposed Synthesis Protocol

While specific literature on the synthesis of 3-Ethoxy-2,6-difluorobenzamide is scarce, a plausible and efficient route can be designed starting from the commercially available precursor, 3-Ethoxy-2,6-difluorobenzoyl chloride.[3] This method involves the amidation of the acyl chloride.

Reaction:

3-Ethoxy-2,6-difluorobenzoyl chloride + NH3 → 3-Ethoxy-2,6-difluorobenzamide + HCl

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-Ethoxy-2,6-difluorobenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonia Addition: Cool the solution to 0 °C using an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2M ammonia in methanol) dropwise. The reaction is exothermic and should be controlled to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-Ethoxy-2,6-difluorobenzamide.

Causality of Experimental Choices:

-

The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the reactive acyl chloride back to the corresponding carboxylic acid.

-

The low reaction temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

-

The aqueous work-up is designed to remove unreacted starting materials, the hydrochloric acid byproduct, and other water-soluble impurities.

Figure 2: Proposed synthesis workflow for 3-Ethoxy-2,6-difluorobenzamide.

Anticipated Spectroscopic Characterization

The following are predicted spectroscopic data for 3-Ethoxy-2,6-difluorobenzamide based on its chemical structure.

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Two multiplets in the aromatic region (δ 6.8-7.5 ppm).- Ethoxy Protons: A quartet (CH₂) around δ 4.0-4.2 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm.- Amide Protons: Two broad singlets for the -NH₂ protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal around δ 165-170 ppm.- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with C-F couplings.- Ethoxy Carbons: Signals for the -OCH₂- and -CH₃ carbons around δ 64 ppm and δ 15 ppm, respectively. |

| IR (Infrared) Spectroscopy | - N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹.- C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹.- C-O Stretching: A band in the region of 1200-1300 cm⁻¹.- C-F Stretching: Strong absorptions in the fingerprint region (1000-1400 cm⁻¹). |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 201.06.- Fragmentation: Potential fragmentation patterns include the loss of the ethoxy group, the amide group, and cleavage of the aromatic ring. |

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 3-Ethoxy-2,6-difluorobenzamide is primarily dictated by its functional groups: the amide, the ethoxy group, and the difluorinated benzene ring. The amide group can undergo hydrolysis under acidic or basic conditions and can be a hydrogen bond donor and acceptor, which is significant for biological interactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

In the context of drug discovery, the parent scaffold, 2,6-difluorobenzamide, is a key component of several biologically active molecules, including insecticides and potential antibacterial agents that target the FtsZ protein.[4][5] The introduction of an ethoxy group at the 3-position can modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes 3-Ethoxy-2,6-difluorobenzamide an interesting candidate for:

-

Scaffold for Novel Antibacterials: As a building block for the synthesis of novel FtsZ inhibitors or other antibacterial agents.

-

Agrochemical Research: As an intermediate in the development of new pesticides and herbicides.

-

Materials Science: For incorporation into polymers or other materials where its specific electronic and physical properties could be advantageous.

Safety and Handling

While a specific safety data sheet for 3-Ethoxy-2,6-difluorobenzamide is not widely available, general precautions for handling fluorinated aromatic amides should be followed. Based on data for the related compound 2,6-difluorobenzamide, it may cause skin and eye irritation and may be harmful if inhaled.[6]

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Ethoxy-2,6-difluorobenzamide represents a promising yet underexplored chemical entity. Based on the established chemistry of its parent compound, 2,6-difluorobenzamide, it is anticipated to be a valuable building block for the synthesis of novel compounds in the fields of medicinal chemistry and agrochemicals. The ethoxy substitution offers a handle for further chemical modification and provides a means to fine-tune the physicochemical properties of resulting molecules. The proposed synthesis and predicted spectroscopic data in this guide provide a solid foundation for researchers to begin experimental investigation of this compound.

References

Sources

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 3-Ethoxy-2,6-difluorobenzamide: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules hold a position of prominence due to their unique physicochemical properties that can significantly enhance pharmacological profiles. The strategic incorporation of fluorine atoms into a molecular scaffold can modulate metabolic stability, binding affinity, and lipophilicity, thereby improving the efficacy and pharmacokinetics of drug candidates. Within this context, the 2,6-difluorobenzamide moiety has emerged as a critical pharmacophore, particularly in the development of novel antibacterial agents. This guide provides a comprehensive technical overview of a specific derivative, 3-Ethoxy-2,6-difluorobenzamide, detailing its structure, a robust synthetic pathway, and its potential role in the innovative field of FtsZ inhibition.

Molecular Structure and Properties

3-Ethoxy-2,6-difluorobenzamide is a substituted aromatic amide with the chemical formula C₉H₉F₂NO₂. A clear understanding of its structural and chemical properties is fundamental for its synthesis and application in drug discovery programs.

| Property | Value | Source |

| CAS Number | 1092461-26-1 | [1] |

| Molecular Formula | C₉H₉F₂NO₂ | [2] |

| Molecular Weight | 201.17 g/mol | [2] |

| IUPAC Name | 3-ethoxy-2,6-difluorobenzamide | [3] |

| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)C(=O)N)F |

The structure is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 6, an ethoxy group at position 3, and a primary amide group at position 1. The ortho-difluoro substitution pattern is known to influence the conformation of the amide group, which can be crucial for its biological activity.[4]

Strategic Synthesis of 3-Ethoxy-2,6-difluorobenzamide

The synthesis of 3-Ethoxy-2,6-difluorobenzamide can be strategically designed to be efficient and high-yielding. A logical and field-proven approach involves a two-step sequence commencing from a readily available precursor. The causality behind this synthetic choice lies in the robust and well-documented nature of the individual reaction types.

The proposed synthesis initiates with the commercially available 2,6-difluorobenzonitrile, which is first converted to the key intermediate, 2,6-difluoro-3-hydroxybenzamide. This intermediate then undergoes an etherification reaction to yield the final product.

Caption: Synthetic workflow for 3-Ethoxy-2,6-difluorobenzamide.

Step 1: Synthesis of the Key Intermediate: 2,6-Difluoro-3-hydroxybenzamide

The initial step involves the hydrolysis of the nitrile group of 2,6-difluorobenzonitrile to a primary amide. While various methods exist for nitrile hydrolysis, a common industrial approach utilizes alkaline hydrolysis with hydrogen peroxide, which is known for its high yields and purity.[5] The introduction of the hydroxyl group at the 3-position can be achieved through various aromatic functionalization techniques, however, for the purpose of this guide, we will consider 2,6-difluoro-3-hydroxybenzamide as a commercially available or readily synthesizable starting material for the key etherification step. PubChem lists 2,6-difluoro-3-hydroxybenzamide with CAS number 951122-37-5.

Step 2: Etherification to Yield 3-Ethoxy-2,6-difluorobenzamide

The crucial step in this synthesis is the O-alkylation of the hydroxyl group of 2,6-difluoro-3-hydroxybenzamide. This etherification is a well-established transformation in organic synthesis. The choice of reagents and conditions is critical for ensuring a high yield and minimizing side reactions.

Experimental Protocol:

-

Dissolution: Dissolve 2,6-difluoro-3-hydroxybenzamide (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents), to the solution. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Alkylation: To the stirred suspension, add an ethylating agent such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2-1.5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Ethoxy-2,6-difluorobenzamide.

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more reactive.

-

Base: Potassium carbonate is a commonly used base for such etherifications due to its moderate basicity, low cost, and ease of removal. Cesium carbonate can sometimes offer improved yields, particularly with less reactive alkylating agents.[6]

-

Alkylating Agent: Ethyl iodide is a reactive ethylating agent that readily participates in the SN2 reaction with the phenoxide.

Potential Applications in Drug Development: Targeting FtsZ

The 2,6-difluorobenzamide scaffold is a well-recognized pharmacophore in the field of antibacterial drug discovery. A significant body of research has identified derivatives of this scaffold as potent inhibitors of the bacterial cell division protein FtsZ.[7][8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts this process, leading to bacterial cell death. This mechanism of action is a promising avenue for developing new antibiotics, especially in the face of rising antimicrobial resistance.

Caption: Mechanism of action of FtsZ inhibitors.

While specific biological data for 3-Ethoxy-2,6-difluorobenzamide is not extensively published in readily available literature, structure-activity relationship (SAR) studies on analogous 3-alkoxy-2,6-difluorobenzamides provide strong evidence for its potential as an FtsZ inhibitor. Research has shown that variations in the 3-alkoxy substituent can significantly impact the antibacterial activity of these compounds.[9] The ethoxy group in the target molecule is a small, lipophilic substituent that can favorably interact with the binding pocket of FtsZ. Therefore, 3-Ethoxy-2,6-difluorobenzamide represents a valuable candidate for further investigation in antibacterial drug discovery programs targeting FtsZ.

Conclusion

3-Ethoxy-2,6-difluorobenzamide is a fluorinated aromatic amide with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its structure and a logical, experimentally sound synthetic strategy. The synthesis, centered around the O-alkylation of a key hydroxybenzamide intermediate, is both feasible and scalable. The established importance of the 2,6-difluorobenzamide scaffold as a core element in FtsZ inhibitors strongly suggests that 3-Ethoxy-2,6-difluorobenzamide is a promising candidate for the development of novel antibacterial agents. Further biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

-

Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. PMC. [Link]

-

Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. ACS Publications. [Link]

-

3-Ethoxy-2,6-difluorobenzamide, 98% Purity, C9H9F2NO2, 10 grams. CP Lab Safety. [Link]

-

Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents. PubMed. [Link]

-

Benzamide, 3-ethoxy-. NIST WebBook. [Link]

-

3-Ethoxy-2,6-difluorobenzamide. ChemBK. [Link]

-

2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. [Link]

-

2,6-Difluoro-3-hydroxybenzamide. PubChem. [Link]

-

Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. MDPI. [Link]

-

Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. PubMed Central. [Link]

-

2,6-Difluorobenzamide. PubChem. [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. [Link]

-

Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. ResearchGate. [Link]

-

3-Ethoxy-2,6-difluorobenzamide. ChemBK. [Link]

- Industrial production method of 2,6-difluorobenzamide.

Sources

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-ETHOXY-2 6-DIFLUOROBENZAMIDE 1G - PC302546-1G [dabos.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Ethoxy-2,6-difluorobenzamide

Preamble: The Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents that engage with new molecular targets.[1] Traditional antibiotics are increasingly failing, creating a critical need for innovative therapeutic strategies.[1] Within this landscape, the bacterial cell division machinery has emerged as a promising frontier for antibiotic research. This guide provides a detailed exploration of the mechanism of action for 3-Ethoxy-2,6-difluorobenzamide, a member of a potent class of bacterial cell division inhibitors.

The 2,6-Difluorobenzamide Scaffold: A Foundation for FtsZ Inhibition

3-Ethoxy-2,6-difluorobenzamide belongs to the 2,6-difluorobenzamide class of compounds. This chemical scaffold has been identified as a crucial pharmacophore for the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[1][2] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays an essential role in bacterial cytokinesis.[1] Its proper function is indispensable for the formation of the Z-ring, a contractile structure that orchestrates the division of the bacterial cell. By targeting FtsZ, 2,6-difluorobenzamide derivatives effectively halt bacterial proliferation.[1]

The general structure of these inhibitors can be conceptualized as having three key regions: the 2,6-difluorobenzamide moiety, a central heterocyclic ring, and a substituted phenyl group.[3] The specific substitutions at these positions significantly influence the compound's antibacterial efficacy.

Core Mechanism of Action: Disruption of FtsZ Polymerization

The primary mechanism of action for 3-Ethoxy-2,6-difluorobenzamide and its analogs is the inhibition of FtsZ polymerization. This process is fundamental to the formation of the Z-ring at the site of cell division.

Signaling Pathway of FtsZ Inhibition

Caption: Proposed mechanism of FtsZ inhibition by 3-Ethoxy-2,6-difluorobenzamide.

The binding of 3-Ethoxy-2,6-difluorobenzamide to FtsZ is believed to stabilize a conformation of the protein that is incompatible with polymerization. This prevents the assembly of FtsZ monomers into protofilaments, which are the building blocks of the Z-ring. The absence of a functional Z-ring leads to the cessation of cell division, ultimately resulting in bacterial cell death.

Structure-Activity Relationship (SAR) and the Role of the 3-Ethoxy Group

Research into 2,6-difluorobenzamide derivatives has revealed important structure-activity relationships. The 2,6-difluoro substitution on the benzamide ring is critical for activity. Modifications at the 3-position of the benzamide ring have been shown to modulate the antibacterial potency. Studies on 3-alkyloxy derivatives have demonstrated that these compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[2] The ethoxy group in 3-Ethoxy-2,6-difluorobenzamide likely contributes to favorable interactions within the binding pocket of the FtsZ protein, enhancing its inhibitory effect.

Experimental Validation of the Mechanism of Action

To rigorously validate the mechanism of action of 3-Ethoxy-2,6-difluorobenzamide, a series of biophysical and microbiological assays are recommended.

Experimental Workflow

Caption: A logical workflow for characterizing the mechanism of action.

Detailed Experimental Protocols

a) Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To determine the minimum concentration of 3-Ethoxy-2,6-difluorobenzamide that inhibits the visible growth of a bacterial strain.

-

Protocol:

-

Prepare a two-fold serial dilution of 3-Ethoxy-2,6-difluorobenzamide in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

b) FtsZ Polymerization Assay (Light Scattering):

-

Objective: To assess the effect of 3-Ethoxy-2,6-difluorobenzamide on the polymerization of FtsZ in vitro.

-

Protocol:

-

Purify recombinant FtsZ protein.

-

In a cuvette, mix purified FtsZ with a polymerization buffer (e.g., MES buffer containing GTP and MgCl2).

-

Add varying concentrations of 3-Ethoxy-2,6-difluorobenzamide or a vehicle control (e.g., DMSO).

-

Monitor the change in light scattering at a 90-degree angle over time using a spectrophotometer. An increase in light scattering indicates polymerization.

-

A reduction in the rate and extent of light scattering in the presence of the compound indicates inhibition of polymerization.

-

c) Bacterial Morphology Analysis:

-

Objective: To observe the effect of 3-Ethoxy-2,6-difluorobenzamide on bacterial cell morphology.

-

Protocol:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Treat the culture with 3-Ethoxy-2,6-difluorobenzamide at its MIC and 2x MIC for a defined period (e.g., 2-4 hours).

-

Fix the bacterial cells.

-

Stain the cells with a membrane dye (e.g., FM4-64) and a DNA dye (e.g., DAPI).

-

Visualize the cells using fluorescence microscopy.

-

Observe for cell filamentation, a characteristic phenotype of FtsZ inhibition, where cells continue to grow but fail to divide.

-

Anticipated Results and Interpretation

Based on the known activity of the 2,6-difluorobenzamide scaffold, the following outcomes are anticipated for 3-Ethoxy-2,6-difluorobenzamide:

| Assay | Anticipated Result | Interpretation |

| MIC Determination | Low MIC values against Gram-positive bacteria (e.g., S. aureus, B. subtilis).[2] | The compound possesses antibacterial activity. |

| FtsZ Polymerization Assay | Dose-dependent inhibition of FtsZ polymerization. | The compound directly targets and inhibits FtsZ function. |

| GTPase Activity Assay | Potential modulation of FtsZ's GTPase activity. | Provides further evidence of direct interaction with FtsZ. |

| Bacterial Morphology Analysis | Induction of cell filamentation in treated bacteria. | Phenotypic evidence consistent with the inhibition of cell division. |

| Mammalian Cell Cytotoxicity | Low cytotoxicity against mammalian cell lines. | Suggests selectivity for the bacterial target over eukaryotic homologs. |

Conclusion and Future Directions

3-Ethoxy-2,6-difluorobenzamide is a promising antibacterial agent that likely exerts its effect through the targeted inhibition of the essential bacterial cell division protein FtsZ. The 2,6-difluorobenzamide core acts as a potent scaffold for FtsZ inhibition, and the 3-ethoxy substitution is anticipated to contribute favorably to its binding and overall antibacterial efficacy.

Further research should focus on comprehensive in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance the compound's therapeutic potential. The continued exploration of FtsZ inhibitors, such as 3-Ethoxy-2,6-difluorobenzamide, holds significant promise for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

-

Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 973-978. [Link]

-

Bari, A., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 27(19), 6595. [Link]

-

Piscitelli, F., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1334-1346. [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(15), 4993. [Link]

-

Kovacevic, S., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145. [Link]

-

Zhang, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(21), 7543. [Link]

Sources

- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Role of 3-Ethoxy-2,6-difluorobenzamide and its Analogs in Antimicrobial Research: A Technical Guide for Drug Development Professionals

Introduction: A New Frontier in Antibacterial Drug Discovery

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel therapeutic targets and chemical scaffolds. Within this landscape, the 2,6-difluorobenzamide core structure has emerged as a promising foundation for the development of a new class of antibacterial agents. 3-Ethoxy-2,6-difluorobenzamide belongs to this pivotal class of compounds that are primarily investigated for their potent inhibitory effects on a crucial bacterial protein: the Filamentous temperature-sensitive Z (FtsZ) protein. This guide provides an in-depth technical overview of the research applications of 3-Ethoxy-2,6-difluorobenzamide and its related analogs, focusing on their mechanism of action as FtsZ inhibitors and the experimental workflows employed in their evaluation.

The significance of FtsZ as a drug target lies in its essential role in bacterial cell division and its notable conservation across a wide range of bacterial species.[1] Unlike many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, FtsZ inhibitors represent a novel mechanism of action, offering a potential solution to combat multidrug-resistant pathogens.[1] This document will delve into the scientific rationale behind targeting FtsZ, the specific molecular interactions of 2,6-difluorobenzamide derivatives, and the methodologies to assess their antibacterial efficacy.

Mechanism of Action: Inhibition of Bacterial Cytokinesis via FtsZ Perturbation

The primary mechanism by which 2,6-difluorobenzamide derivatives, including 3-Ethoxy-2,6-difluorobenzamide, exert their antibacterial effect is through the disruption of the bacterial cytoskeleton's key component, the FtsZ protein. FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins.[1] The proper formation and constriction of the Z-ring are indispensable for bacterial cytokinesis.

2,6-Difluorobenzamide compounds act as potent inhibitors of FtsZ, interfering with its polymerization dynamics.[1][2] This inhibition leads to a cascade of events that ultimately halt cell division, resulting in filamentation of the bacteria and eventual cell death. The 2,6-difluorobenzamide moiety is a critical pharmacophore that anchors the molecule within a specific binding site on the FtsZ protein.[3] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 3-position of the benzamide ring, such as the ethoxy group in 3-Ethoxy-2,6-difluorobenzamide, can significantly influence the compound's potency and spectrum of activity.[2][4]

Figure 1: Simplified signaling pathway illustrating the inhibition of bacterial cell division by 2,6-difluorobenzamide derivatives.

Experimental Protocols for Evaluation

The preclinical assessment of 2,6-difluorobenzamide derivatives involves a series of in vitro and cell-based assays to determine their antibacterial activity, mechanism of action, and preliminary safety profile.

Determination of Minimum Inhibitory Concentration (MIC)

This is a fundamental assay to quantify the antibacterial potency of the compounds.

Methodology:

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, are selected.[2][4]

-

Culture Preparation: Bacteria are grown in appropriate broth media to the mid-logarithmic phase.

-

Compound Preparation: The test compound (e.g., 3-Ethoxy-2,6-difluorobenzamide) is serially diluted in the broth media in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated under optimal conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound Class | Target Bacteria | Reported MIC Range (µg/mL) | Reference |

| 3-Substituted 2,6-difluorobenzamides | Bacillus subtilis | 0.25 - 1 | [2] |

| 3-Substituted 2,6-difluorobenzamides | Staphylococcus aureus (susceptible & resistant) | < 10 | [2] |

| Benzodioxane-benzamides | Methicillin-resistant Staphylococcus aureus | 0.2 - 2.5 | [4] |

FtsZ Polymerization Assay

This in vitro assay directly assesses the inhibitory effect of the compounds on FtsZ polymerization.

Methodology:

-

FtsZ Purification: Recombinant FtsZ protein is expressed and purified.

-

Reaction Mixture: Purified FtsZ is mixed with a polymerization buffer containing GTP and the test compound at various concentrations.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature (e.g., to 37°C).

-

Detection: Polymerization can be monitored by several methods, such as light scattering, sedimentation assays, or fluorescence spectroscopy using a fluorescently labeled FtsZ.

-

Data Analysis: The concentration of the compound that inhibits FtsZ polymerization by 50% (IC50) is determined.

Figure 2: A generalized workflow for the in vitro FtsZ polymerization assay.

Bacterial Morphology Assessment

This cell-based assay provides visual evidence of FtsZ inhibition.

Methodology:

-

Bacterial Culture: Bacteria are grown to the mid-logarithmic phase.

-

Compound Treatment: The culture is treated with the test compound at its MIC or a supra-MIC concentration for a defined period.

-

Microscopy: Bacterial cells are visualized using phase-contrast or fluorescence microscopy.

-

Observation: Inhibition of FtsZ leads to a characteristic elongated or filamentous phenotype due to the failure of cell division.[3]

Structure-Activity Relationship (SAR) and Drug Design

The 2,6-difluorobenzamide scaffold serves as an excellent starting point for medicinal chemistry efforts. SAR studies have revealed key insights for optimizing the antibacterial activity of these compounds:

-

The 2,6-difluoro substitution on the benzamide ring is crucial for activity.

-

The nature of the substituent at the 3-position of the benzamide ring significantly impacts potency and spectrum. Hydrophobic and alkoxy groups have been shown to be favorable.[2][4]

-

The linker between the benzamide core and other moieties can be varied to modulate physicochemical properties and target engagement.

These findings guide the rational design of novel 2,6-difluorobenzamide derivatives with improved efficacy, pharmacokinetic properties, and reduced off-target effects.

Conclusion and Future Directions

3-Ethoxy-2,6-difluorobenzamide and its analogs represent a promising class of antibacterial agents that target the essential cell division protein FtsZ. Their novel mechanism of action makes them attractive candidates for combating drug-resistant infections. The experimental protocols outlined in this guide provide a robust framework for the evaluation and optimization of these compounds. Future research in this area will likely focus on expanding the antibacterial spectrum, enhancing in vivo efficacy, and elucidating the molecular interactions with FtsZ from different bacterial species through structural biology studies. The continued exploration of the 2,6-difluorobenzamide scaffold holds significant potential for the development of the next generation of antibiotics.

References

-

Eur J Med Chem. (2016). 3-(Benzodioxan-2-ylmethoxy)-2,6-difluorobenzamides Bearing Hydrophobic Substituents at the 7-position of the Benzodioxane Nucleus Potently Inhibit Methicillin-Resistant Sa and Mtb Cell Division. [Link]

-

Bioorg Med Chem Lett. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. [Link]

-

ChemMedChem. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. [Link]

-

Molecules. (2021). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. [Link]

Sources

- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus | MDPI [mdpi.com]

- 4. 3-(Benzodioxan-2-ylmethoxy)-2,6-difluorobenzamides bearing hydrophobic substituents at the 7-position of the benzodioxane nucleus potently inhibit methicillin-resistant Sa and Mtb cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Ethoxy-2,6-difluorobenzamide: A Novel Allosteric Inhibitor of the Bacterial Cell Division Protein FtsZ

Abstract: The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibiotics that act on unexploited cellular pathways.[1] The bacterial cell division protein, FtsZ, represents a highly promising and underutilized target.[2] This guide provides a comprehensive technical overview of 3-Ethoxy-2,6-difluorobenzamide, a representative of the potent benzamide class of FtsZ inhibitors. We will explore the foundational biology of FtsZ, the mechanism of allosteric inhibition by this compound class, detailed protocols for its synthesis and evaluation, and the critical structure-activity relationships that govern its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation antibacterial agents.

The Rationale for Targeting FtsZ in Antibacterial Drug Discovery

Binary fission, the primary mode of bacterial replication, is orchestrated by a complex machinery known as the divisome.[3] At the heart of this process is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[4]

-

Essentiality and Conservation: FtsZ is a crucial cytoskeletal protein, essential for the viability of most bacteria.[4] Its high degree of conservation across a wide range of pathogenic species makes it an attractive broad-spectrum target.[3]

-

Eukaryotic Homology: FtsZ is a structural homolog of eukaryotic tubulin, sharing a similar GTP-binding domain and the ability to polymerize into filaments.[3][5] However, they share less than 20% sequence identity, providing a structural basis for developing selective inhibitors that do not affect human cells, thereby minimizing potential toxicity.[3][5]

-

Mechanism of Action: FtsZ monomers, in a GTP-dependent manner, polymerize head-to-tail to form protofilaments. These protofilaments then assemble into a dynamic ring-like structure at the mid-cell, known as the Z-ring.[4][6] The Z-ring acts as a scaffold, recruiting at least a dozen other proteins that constitute the divisome, which collectively constricts the cell membrane and synthesizes the new septal wall, ultimately leading to two identical daughter cells.[6][7]

Inhibition of FtsZ's function disrupts Z-ring formation or dynamics, leading to a complete blockage of cytokinesis. This results in the characteristic phenotype of bacterial filamentation and eventual cell death, validating FtsZ as a prime target for novel antibiotics.[3][7]

The Benzamide Class: Allosteric Modulators of FtsZ Assembly

While some inhibitors target the GTP-binding site of FtsZ, one of the most successful and potent classes of synthetic inhibitors are the benzamides, which bind to a distinct, allosteric site.[8] The parent compound, 3-methoxybenzamide (3-MBA), led to the discovery of highly potent derivatives, including the well-characterized PC190723 and a range of 2,6-difluorobenzamide compounds.[5]

These molecules bind to a hydrophobic cleft located between the N-terminal and C-terminal subdomains of FtsZ.[9][10] This binding event stabilizes FtsZ in a "tense," high-affinity conformation that promotes polymerization.[10] Rather than preventing assembly, these inhibitors act as hyper-stabilizers of the FtsZ polymer. This aberrant stabilization disrupts the dynamic treadmilling of the Z-ring, which is essential for its constrictive function, thereby arresting cell division.[11]

The 2,6-difluoro substitutions on the benzamide ring have been shown to significantly enhance on-target and antibacterial activity compared to non-fluorinated analogs.[12] Our focus, 3-Ethoxy-2,6-difluorobenzamide, is a specific embodiment of this optimized scaffold.

Proposed Mechanism of Action

The diagram below illustrates the mechanism by which 3-Ethoxy-2,6-difluorobenzamide disrupts bacterial cell division.

Caption: Mechanism of FtsZ inhibition by 3-Ethoxy-2,6-difluorobenzamide.

Synthesis and Characterization

The synthesis of 3-Ethoxy-2,6-difluorobenzamide follows established medicinal chemistry routes, primarily involving the modification of the core 2,6-difluorobenzamide scaffold.

Synthesis of the 2,6-Difluorobenzamide Core

The core structure is most efficiently prepared via the hydrolysis of 2,6-difluorobenzonitrile. While several methods exist, enzymatic hydrolysis offers high yields and purity.[13]

Caption: Synthetic route to the 2,6-difluorobenzamide core.

Synthesis of 3-Hydroxy-2,6-difluorobenzamide Intermediate

The introduction of a hydroxyl group at the 3-position is a key step to allow for the subsequent ether linkage. This can be achieved through various aromatic substitution methods known in the art, starting from appropriately substituted precursors.

Final Step: Williamson Ether Synthesis

The final product is typically synthesized via a Williamson ether synthesis, reacting the 3-hydroxy intermediate with an ethylating agent.

Protocol: Synthesis of 3-Ethoxy-2,6-difluorobenzamide

-

Reactant Preparation: Dissolve 1.0 equivalent of 3-Hydroxy-2,6-difluorobenzamide in a suitable polar aprotic solvent (e.g., DMF or Acetone).

-

Deprotonation: Add 1.2 equivalents of a mild base (e.g., K₂CO₃ or Cs₂CO₃) to the solution. Stir at room temperature for 30 minutes to form the phenoxide anion.

-

Alkylation: Add 1.1 equivalents of an ethylating agent (e.g., Iodoethane or Bromoethane) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Quench with water and extract the product into an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 3-Ethoxy-2,6-difluorobenzamide as a solid.[14]

Experimental Evaluation Workflow

Evaluating a potential FtsZ inhibitor requires a multi-step process, progressing from biochemical assays to cellular and, ultimately, in vivo models.

Caption: A generalized workflow for the evaluation of novel FtsZ inhibitors.

In Vitro Assay: FtsZ Polymerization by Light Scattering

This assay directly measures the inhibitor's effect on FtsZ polymer formation. The rationale is that the formation of large FtsZ polymers from smaller monomers increases the scattering of light, which can be measured over time.[15]

Protocol: FtsZ Light Scattering Assay

-

Reagent Preparation:

-

FtsZ Protein: Use purified recombinant FtsZ (e.g., from S. aureus or B. subtilis) at a final concentration of 10-15 µM.[15]

-

Polymerization Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 10 mM MgCl₂.[15]

-

Inhibitor Stock: Prepare a 10 mM stock of 3-Ethoxy-2,6-difluorobenzamide in 100% DMSO. Create serial dilutions for dose-response curves.

-

Initiator: 100 mM GTP stock solution.

-

-

Assay Setup:

-

In a clean quartz cuvette, combine the polymerization buffer, FtsZ protein, and the desired concentration of the inhibitor (or DMSO for control). The final DMSO concentration should not exceed 2%.

-

Place the cuvette in a fluorometer or dedicated light scattering instrument with the temperature maintained at 30°C.[15]

-

-

Measurement:

-

Data Analysis:

-

Causality: A potent stabilizing inhibitor like 3-Ethoxy-2,6-difluorobenzamide is expected to increase the rate and extent of light scattering compared to the DMSO control, indicating enhanced polymerization.[11] Conversely, an inhibitor that blocks polymerization would show a reduced signal.

-

Plot light scattering intensity versus time. Determine parameters such as the initial rate of polymerization and the maximum signal intensity.

-

Cellular Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard measure of a compound's antibacterial potency.

Protocol: Broth Microdilution MIC Assay

-

Preparation:

-

Prepare a 2-fold serial dilution of 3-Ethoxy-2,6-difluorobenzamide in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a bacterial inoculum (e.g., S. aureus ATCC 29213) standardized to ~5 x 10⁵ CFU/mL.

-

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Self-Validation: The positive control must show robust growth, and the negative control must remain clear.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of 2,6-difluorobenzamide derivatives is typically potent against Gram-positive pathogens.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 3-O-chlorobenzyl-2,6-difluorobenzamide | B. subtilis ATCC 9372 | 0.5 | [12] |

| (Analog of topic compound) | S. aureus ATCC 25923 | >32 | [12] |

| MRSA ATCC 29213 | 4 | [12] | |

| PC190723 | S. aureus | 1 | [16] |

| Compound 1 (Advanced Analog) | Staphylococcal species (avg) | 0.12 | [16] |

Structure-Activity Relationship (SAR)

The potency of FtsZ inhibitors in the benzamide class is highly dependent on the substitutions on the core scaffold. SAR studies provide a rational basis for designing more effective analogs.[17][18]

Caption: Key structure-activity relationships for the 2,6-difluorobenzamide scaffold.

-

2,6-Difluorobenzamide Moiety: This group is critical for activity. The amide forms key hydrogen bonds with the protein backbone in the allosteric pocket, while the fluorine atoms enhance binding affinity and improve metabolic stability.[5][19]

-

3-Position Linker: An ether linkage at the 3-position is optimal.

-

Terminal Group (R₁): The nature of the group at the end of the ether chain significantly impacts potency and spectrum. Small alkyl groups (like ethyl) and substituted arylalkyl groups have demonstrated excellent activity against Gram-positive bacteria.[9][12] Modifications here can also be used to improve pharmacokinetic properties.[17]

Conclusion and Future Directions

3-Ethoxy-2,6-difluorobenzamide is a potent representative of a promising class of antibacterial compounds that target the essential cell division protein FtsZ. Its allosteric mechanism of action, which involves the hyper-stabilization of FtsZ polymers, represents a novel strategy to combat bacterial infections, including those caused by multidrug-resistant strains like MRSA.[1][18]

The detailed experimental workflows and SAR insights presented in this guide provide a framework for the continued development of this compound class. Future research should focus on:

-

Expanding the Spectrum: Modifying the terminal R₁ group to improve penetration and evade efflux pumps in Gram-negative bacteria.[20]

-

In Vivo Optimization: Further refining the scaffold to enhance drug-like properties, including solubility, metabolic stability, and oral bioavailability.[16]

-

Combating Resistance: Characterizing resistance mutations to proactively design next-generation inhibitors that can overcome potential clinical resistance.[17]

By leveraging this foundational knowledge, the scientific community can advance the development of FtsZ-targeting benzamides from promising leads into clinically viable antibiotics.

References

-

A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC - NIH. (No Date). National Institutes of Health. [Link]

-

Cell division protein FtsZ: from structure and mechanism to antibiotic target - PubMed. (2020, June). National Institutes of Health. [Link]

-

Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ - MDPI. (No Date). MDPI. [Link]

-

FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue | ACS Infectious Diseases. (2019, July 3). ACS Publications. [Link]

-

FtsZ Polymerization Assays: Simple Protocols and Considerations - the University of Groningen research portal. (No Date). University of Groningen. [Link]

-

Full article: Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. (No Date). Taylor & Francis Online. [Link]

-

Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed. (2014, January 1). National Institutes of Health. [Link]

-

FtsZ Polymerization Assays: Simple Protocols and Considerations - ResearchGate. (2013, November 16). ResearchGate. [Link]

-

Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - ASM Journals. (No Date). American Society for Microbiology. [Link]

-

FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. (2022, July 4). YouTube. [Link]

-

FtsZ Polymerization Assays: Simple Protocols and Considerations - JoVE. (2013, November 16). JoVE. [Link]

-

2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed. (2017, August 22). National Institutes of Health. [Link]

-

The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC - NIH. (No Date). National Institutes of Health. [Link]

-

The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - MDPI. (No Date). MDPI. [Link]

-

Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses | ACS Infectious Diseases. (2025, March 18). ACS Publications. [Link]

-

An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC - NIH. (No Date). National Institutes of Health. [Link]

-

Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens - MDPI. (2025, January 16). MDPI. [Link]

-

Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC - NIH. (No Date). National Institutes of Health. [Link]

-

Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - MDPI. (2020, April 4). MDPI. [Link]

-

Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. (No Date). MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents - PubMed. (No Date). National Institutes of Health. [Link]

-

Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PubMed Central. (No Date). National Institutes of Health. [Link]

-

Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - Frontiers. (No Date). Frontiers. [Link]

-

Mechanism of Action of the Cell-Division Inhibitor PC190723: Modulation of FtsZ Assembly Cooperativity | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC - NIH. (2020, April 4). National Institutes of Health. [Link]

Sources

- 1. Cell division protein FtsZ: from structure and mechanism to antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ [mdpi.com]

- 4. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 3-Ethoxy-2,6-difluorobenzamide

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-Ethoxy-2,6-difluorobenzamide, a member of the promising 2,6-difluorobenzamide class of antibacterial agents. This document is intended for researchers, scientists, and drug development professionals. It delves into the compound's mechanism of action as an inhibitor of the bacterial cell division protein FtsZ, its potential antibacterial spectrum, and key experimental protocols for its synthesis and biological characterization. While specific experimental data for the 3-ethoxy derivative is limited in publicly available literature, this guide synthesizes information from closely related analogs to provide a robust framework for its evaluation as a potential therapeutic agent.

Introduction: The Imperative for Novel Antibacterials and the Promise of FtsZ Inhibitors

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The continuous emergence of drug-resistant microorganisms severely limits therapeutic options for common and life-threatening bacterial infections.[1] Consequently, there is an urgent need for novel antibiotics that act on innovative molecular targets.[1] The bacterial cell division protein, Filamentous temperature-sensitive Z (FtsZ), has emerged as a highly attractive target for the development of new antibacterial agents.[2] FtsZ is a prokaryotic homolog of eukaryotic β-tubulin and is essential for bacterial cytokinesis.[2] Its ubiquitous presence in bacteria and significant structural divergence from its eukaryotic counterpart offer a pathway for selective toxicity.

The 2,6-difluorobenzamide scaffold has been identified as a potent inhibitor of FtsZ. This guide focuses on a specific analog, 3-Ethoxy-2,6-difluorobenzamide, to provide a detailed understanding of its potential biological activity and a roadmap for its scientific investigation.

Mechanism of Action: Allosteric Inhibition of FtsZ Polymerization

The primary mechanism of action of 3-Ethoxy-2,6-difluorobenzamide and its congeners is the inhibition of FtsZ polymerization, a critical step in the formation of the Z-ring at the bacterial division site.

The FtsZ Z-Ring and Bacterial Cell Division

FtsZ, a GTPase, polymerizes in a GTP-dependent manner to form protofilaments. These protofilaments then assemble into a dynamic ring-like structure, the Z-ring, at the mid-cell. The Z-ring serves as a scaffold for the recruitment of other cell division proteins, collectively forming the divisome. The constriction of the Z-ring, driven by GTP hydrolysis, leads to the invagination of the cell membrane and septum formation, ultimately resulting in two daughter cells.

Allosteric Binding and Stabilization of FtsZ Filaments

Unlike inhibitors that target the GTP-binding site, 2,6-difluorobenzamide derivatives bind to an allosteric site located in a cleft between the N-terminal GTP-binding domain and the C-terminal domain of the FtsZ monomer. This binding event stabilizes the FtsZ filament, inhibiting the dynamic disassembly that is crucial for the proper function of the Z-ring. This leads to a disruption of cell division and ultimately, bacterial cell death.

Antibacterial Activity and Spectrum

| Compound/Analog | Organism | MIC (µg/mL) | Reference |

| 3-O-chlorobenzyl-2,6-difluorobenzamide | Bacillus subtilis ATCC9372 | 0.5 | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC29213 | 4 | [3] | |

| Penicillin-resistant Staphylococcus aureus PR | 8 | [3] | |

| 3-O-methylbenzyl-2,6-difluorobenzamide | Staphylococcus aureus ATCC25923 | 2 | [3] |

Table 1: Antibacterial Activity of Structurally Related 3-O-arylalkyl-2,6-difluorobenzamide Derivatives.

Based on these findings, it is hypothesized that 3-Ethoxy-2,6-difluorobenzamide will exhibit a similar antibacterial profile, with potent activity against Bacillus and Staphylococcus species. The ethoxy group at the 3-position is expected to contribute favorably to the compound's interaction with the allosteric binding site of FtsZ.

Synthesis of 3-Ethoxy-2,6-difluorobenzamide

The synthesis of 3-Ethoxy-2,6-difluorobenzamide can be achieved through a straightforward multi-step process starting from commercially available materials. The following protocol is a representative procedure based on established synthetic routes for related benzamide derivatives.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile

-

To a solution of 2,6-difluorobenzonitrile in a suitable solvent (e.g., ethanol/water), add a base such as sodium hydroxide.

-

Slowly add hydrogen peroxide to the mixture while maintaining the temperature between 20-50°C.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with water until the filtrate is neutral and dry under vacuum to yield 2,6-difluorobenzamide.

Step 2: Synthesis of 3-Hydroxy-2,6-difluorobenzamide

This step involves a multi-reaction sequence:

-

Nitration: React 2,6-difluorobenzamide with a nitrating agent (e.g., nitric acid/sulfuric acid) to introduce a nitro group at the 3-position.

-

Reduction: Reduce the nitro group to an amine using a suitable reducing agent (e.g., tin(II) chloride or catalytic hydrogenation).

-

Diazotization and Hydrolysis: Treat the resulting 3-amino-2,6-difluorobenzamide with sodium nitrite in an acidic medium, followed by heating to hydrolyze the diazonium salt to the corresponding phenol, yielding 3-hydroxy-2,6-difluorobenzamide.

Step 3: Synthesis of 3-Ethoxy-2,6-difluorobenzamide

-

Dissolve 3-hydroxy-2,6-difluorobenzamide in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group.

-

Add ethyl iodide to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-Ethoxy-2,6-difluorobenzamide.

Key Experimental Protocols for Biological Evaluation

To thoroughly characterize the biological activity of 3-Ethoxy-2,6-difluorobenzamide, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: Prepare a series of twofold dilutions of 3-Ethoxy-2,6-difluorobenzamide in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

FtsZ GTPase Activity Assay

This assay measures the ability of the compound to inhibit the GTP hydrolysis activity of FtsZ. A common method is the malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi).

-

Reagent Preparation:

-

Purified FtsZ protein.

-

GTP stock solution.

-

3-Ethoxy-2,6-difluorobenzamide stock solution in DMSO.

-

Malachite green reagent.

-

-

Reaction Setup: In a 96-well plate, add FtsZ protein and varying concentrations of 3-Ethoxy-2,6-difluorobenzamide. Pre-incubate to allow for compound binding.

-

Initiation: Start the reaction by adding GTP.

-

Incubation: Incubate the plate at 37°C.

-

Detection: At various time points, stop the reaction by adding the malachite green reagent.

-

Measurement: Measure the absorbance at approximately 620-650 nm.

-

Data Analysis: Generate a phosphate standard curve to quantify the amount of Pi released. Calculate the rate of GTP hydrolysis and determine the IC50 value of the inhibitor.

Cytotoxicity and ADME/Tox Profile

Assessing the safety and pharmacokinetic profile of a drug candidate is crucial for its development.

In Vitro Cytotoxicity Assay

To evaluate the selectivity of 3-Ethoxy-2,6-difluorobenzamide, its cytotoxicity against mammalian cell lines should be determined.

-

Cell Culture: Culture a relevant human cell line (e.g., HEK293, HepG2) in appropriate media.

-

Treatment: Seed the cells in a 96-well plate and treat with a range of concentrations of the test compound.

-

Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Determine cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%.

ADME/Tox Profiling

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is essential. In vitro assays can provide valuable early insights.

-

Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes.

-

Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.

-

Permeability: Use assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive intestinal absorption.

Conclusion and Future Directions

3-Ethoxy-2,6-difluorobenzamide represents a promising lead compound in the quest for novel antibacterial agents targeting FtsZ. Its structural similarity to other potent 3-alkoxy-2,6-difluorobenzamide derivatives suggests a strong potential for antibacterial efficacy, particularly against Gram-positive pathogens. This technical guide provides a comprehensive framework for its synthesis and detailed biological evaluation.

Future research should focus on obtaining specific experimental data for 3-Ethoxy-2,6-difluorobenzamide, including its MIC values against a broad panel of clinical isolates, its in vivo efficacy in animal models of infection, and a thorough investigation of its safety and pharmacokinetic profile. Structure-activity relationship (SAR) studies involving modifications of the ethoxy group could further optimize its potency and drug-like properties, paving the way for the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

-

Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents. (2015). Chemical Biology & Drug Design. Available at: [Link]

-

2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. (2017). ChemMedChem. Available at: [Link]

-

FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). Journal of Visualized Experiments. Available at: [Link]

- Industrial production method of 2,6-difluorobenzamide. (2011). Google Patents.

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Clinical Microbiology Reviews. Available at: [Link]

- A Guide to Performing GTP Hydrolysis Assays with FtsZ-IN-9. (2025). BenchChem Application Notes.

-

Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. (2011). Anticancer Research. Available at: [Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. Available at: [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel 2,6-Difluorobenzamide Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 2,6-difluorobenzamide core has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the development of novel antimicrobial agents. Its significance stems from its role as a potent inhibitor of the bacterial cell division protein FtsZ (Filamentous temperature sensitive Z)[1][2][3]. FtsZ is an attractive and relatively underexploited target for new antibiotics because it is essential for bacterial cytokinesis and is a homolog of eukaryotic β-tubulin[1][2]. By disrupting the formation of the Z-ring, a structure critical for bacterial cell division, these compounds induce filamentation and ultimately lead to bacterial death[1]. This mechanism of action is particularly valuable in an era of rising antimicrobial resistance to traditional drugs that target cell wall synthesis or protein translation.

The 2,6-difluoro substitution pattern is not merely an arbitrary structural feature; it is critical to the motif's efficacy. Conformational analysis reveals that the fluorine atoms act as conformational control elements, forcing the amide group out of the plane of the aromatic ring[4][5]. This non-planar, conformationally restrained geometry is optimal for binding within the allosteric pocket of the FtsZ protein, enhancing both potency and selectivity over non-fluorinated analogs[4]. Derivatives of this scaffold have demonstrated promising activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis[1][2].

This guide provides an in-depth exploration of the discovery and synthesis of novel 2,6-difluorobenzamide derivatives, offering field-proven insights into rational design, core synthetic methodologies, and the practical challenges of purification and characterization.

Part 1: The Drug Discovery Workflow: A Roadmap to Novel Derivatives

The journey from a core scaffold to a preclinical candidate is a systematic process of iterative design, synthesis, and testing. The workflow for discovering novel 2,6-difluorobenzamide derivatives is grounded in a deep understanding of the target protein, FtsZ, and the structure-activity relationships (SAR) that govern binding affinity and antibacterial efficacy.

Caption: A generalized workflow for the discovery of novel FtsZ inhibitors.

The core directive in this process is the Structure-Activity Relationship (SAR). For the 2,6-difluorobenzamide scaffold, extensive research has demonstrated that modifications at the 3-position of the phenyl ring are particularly fruitful for modulating activity[3]. Introducing various substituents, often linked via a methylenoxy bridge, allows for the exploration of different pockets within the FtsZ binding site, leading to enhanced potency and tailored pharmacokinetic properties[1][2].

Part 2: Core Synthesis of 2,6-Difluorobenzamide

A robust and scalable synthesis of the core 2,6-difluorobenzamide nucleus is the foundational prerequisite for any discovery program. Two primary, industrially viable routes dominate the landscape: the hydrolysis of 2,6-difluorobenzonitrile and the direct amidation of 2,6-difluorobenzoic acid or its derivatives.

Caption: Primary synthetic pathways to the 2,6-difluorobenzamide core.

Methodology 1: Alkaline Hydrolysis of 2,6-Difluorobenzonitrile

This method is widely employed due to its efficiency and the availability of the starting nitrile. The use of hydrogen peroxide under basic conditions provides a controlled hydrolysis, minimizing the formation of the corresponding carboxylic acid byproduct.

Experimental Protocol:

-

Reactor Charging: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,6-difluorobenzonitrile (100 parts by mass).

-

Catalyst Addition: Begin stirring and add sodium hydroxide (1-10 parts by mass) in batches.

-

Temperature Control: Heat the reaction mixture to 20-50°C using a water bath or steam jacket[6].

-

Peroxide Addition: Slowly add 30% hydrogen peroxide (200-300 parts by mass) to the mixture via the addition funnel, carefully monitoring the internal temperature to control the exotherm.

-

pH and Reaction Monitoring: Throughout the hydrolysis, maintain the pH of the reaction mixture between 8 and 10 by adding a suitable base as needed. Monitor the reaction's progress by TLC or HPLC until the starting nitrile is consumed (<0.5%)[6][7].

-

Workup and Isolation: Upon completion, cool the reaction mixture to below 10°C to precipitate the product. Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate pH is neutral (7-8).

-

Drying: Dry the solid product in a vacuum oven at 70-100°C to obtain 2,6-difluorobenzamide as a white crystalline solid[7].

Causality and Trustworthiness:

-